molecular formula C20H12N4O2S B2939067 N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide CAS No. 477497-46-4

N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide

Cat. No.: B2939067
CAS No.: 477497-46-4
M. Wt: 372.4
InChI Key: WFHPNXWMKQXQJG-UHFFFAOYSA-N
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Description

N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide is a chemical compound with the molecular formula C20H12N4O2S It is a derivative of thiophene, a heterocyclic compound containing a sulfur atom

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a ligand in coordination chemistry, it might interact with metal ions to form coordination compounds .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the interest in thiophene derivatives in various fields, such as medicinal chemistry and material science , this compound could be of interest for future studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide typically involves the reaction of thiophene-2,5-dicarboxylic acid with 2-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions usually include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amine or alkyl groups replacing the cyano groups.

    Substitution: Substituted derivatives with various functional groups replacing the cyano groups.

Scientific Research Applications

N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    N2,N5-bis(2-aminobenzyl)thiophene-2,5-dicarboxamide: Similar structure but with amino groups instead of cyano groups.

    Thiophene-2,5-dicarboxamide derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness

N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide is unique due to the presence of cyano groups, which can significantly influence its chemical reactivity and biological activity. The cyano groups can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of more complex molecules.

Properties

IUPAC Name

2-N,5-N-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2S/c21-11-13-5-1-3-7-15(13)23-19(25)17-9-10-18(27-17)20(26)24-16-8-4-2-6-14(16)12-22/h1-10H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHPNXWMKQXQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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